

Olutasidenib's Target Selectivity for Mutant IDH1: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Olutasidenib	
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Executive Summary

Olutasidenib (formerly FT-2102) is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis.

Olutasidenib is an allosteric inhibitor that specifically targets mutant IDH1, effectively reducing 2-HG levels and restoring normal cellular differentiation.[1][2][3][4][5] This technical guide provides a comprehensive overview of the target selectivity of olutasidenib, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Mechanism of Action and Target Selectivity

Olutasidenib exerts its therapeutic effect through the selective inhibition of mutated IDH1 enzymes.[2][6][7] Unlike the wild-type (WT) IDH1 enzyme, which catalyzes the conversion of isocitrate to α -ketoglutarate (α -KG), mutant IDH1 gains the ability to convert α -KG to 2-HG.[2] [5] **Olutasidenib** is an allosteric inhibitor, binding to a hydrophobic pocket near the dimer interface of the mutant IDH1 enzyme.[3][5] This binding event stabilizes the enzyme in an open, inactive conformation, thereby preventing the catalytic activity required for 2-HG production.[3]



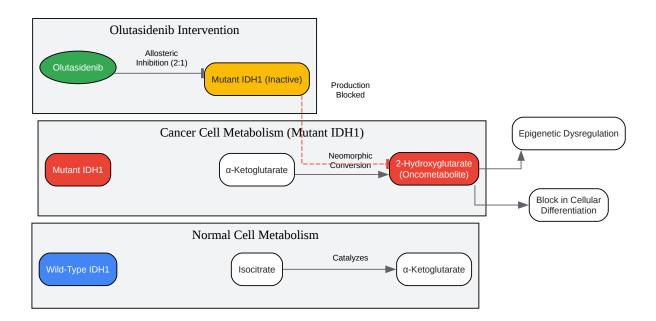




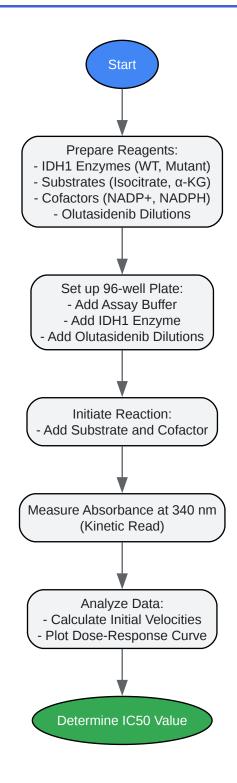
A distinguishing feature of **olutasidenib** is its unique binding stoichiometry. It binds to the mutant IDH1 dimer at a 2:1 ratio, with one molecule of the inhibitor binding to each monomer of the dimer.[1][5] This is in contrast to other IDH1 inhibitors like ivosidenib, which binds at a 1:1 ratio.[5] This distinct binding mode may contribute to its high potency and selectivity.

Signaling Pathway









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